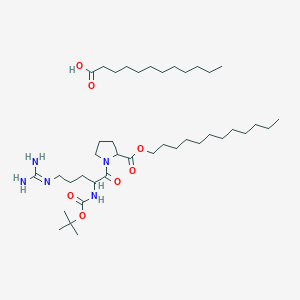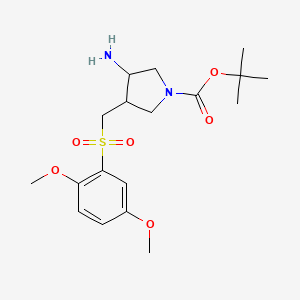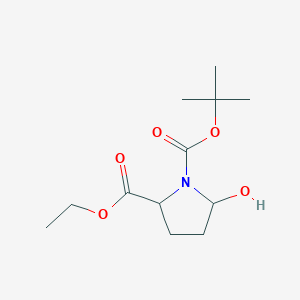![molecular formula C13H21NS B15094490 4-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine](/img/structure/B15094490.png)
4-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine is a chemical compound with the molecular formula C13H21NS and a molecular weight of 223.38 g/mol . This compound features a cyclohexane ring substituted with a methyl group and an amine group, which is further substituted with a 2-thiophen-2-yl ethyl group. The presence of the thiophene ring, a sulfur-containing heterocycle, adds unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) and thiophene to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride, and finally reduced to yield 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the amine group can produce secondary or tertiary amines.
Applications De Recherche Scientifique
4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a functional group modifier.
Biology: The compound can be used in the study of biological pathways and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and amine group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiopheneethylamine: This compound shares the thiophene ring and ethylamine group but lacks the cyclohexane ring and methyl substitution.
4-Methylcyclohexan-1-amine: This compound has the cyclohexane ring and methyl group but lacks the thiophene ring and ethylamine substitution.
Uniqueness
4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine is unique due to the combination of the cyclohexane ring, methyl group, thiophene ring, and ethylamine substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H21NS |
|---|---|
Poids moléculaire |
223.38 g/mol |
Nom IUPAC |
4-methyl-N-(2-thiophen-2-ylethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H21NS/c1-11-4-6-12(7-5-11)14-9-8-13-3-2-10-15-13/h2-3,10-12,14H,4-9H2,1H3 |
Clé InChI |
NNLSPPSADNGJGR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)NCCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


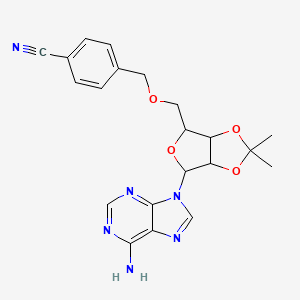


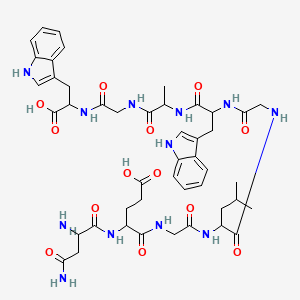
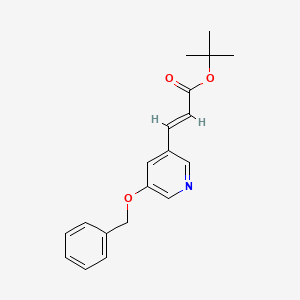
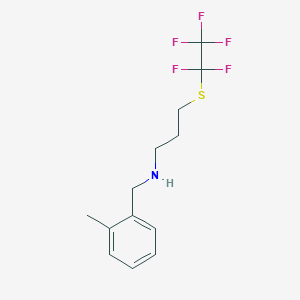
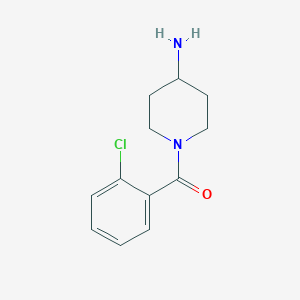
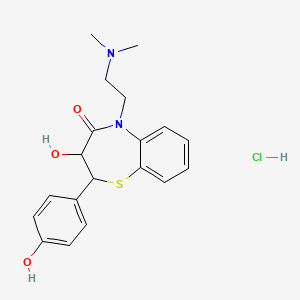
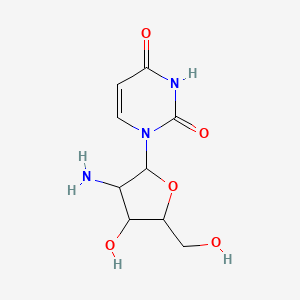
![N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B15094481.png)
![(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid](/img/structure/B15094486.png)
